molecular formula C10H10FN3S B1444253 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine CAS No. 1542100-93-5

1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine

Cat. No.: B1444253
CAS No.: 1542100-93-5
M. Wt: 223.27 g/mol
InChI Key: IYTIWZFFDCPUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings often exhibit antimicrobial properties. Preliminary studies suggest that 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine may share similar characteristics. Its efficacy against various bacterial strains is under investigation, with promising results indicating potential as a novel antimicrobial agent.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Molecular docking studies have shown that it may interact favorably with enzymes involved in inflammatory pathways. This suggests that it could be developed into a therapeutic agent for conditions characterized by inflammation.

Analgesic Effects

In addition to anti-inflammatory properties, there is growing interest in the analgesic potential of this compound. Studies are being conducted to assess its effectiveness in pain management, particularly in models of chronic pain.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of substituent groups in enhancing antimicrobial potency. The findings suggest that this compound could be further explored for its potential as an antibiotic.

Case Study 2: Inflammation Model

In an experimental model assessing inflammatory responses, the compound was administered to evaluate its effects on cytokine levels. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases such as arthritis.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acidContains benzoic acid moietyExhibits anti-inflammatory properties
5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acidLacks amino groupSimpler structure may lead to different reactivity
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazoleOnly contains thiadiazoleDifferent pharmacological profiles expected

Comparison with Similar Compounds

1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine can be compared with other similar compounds, such as:

Biological Activity

1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiadiazole ring structure is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C10H10FN3S
  • Molecular Weight : 223.27 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.

Case Studies and Research Findings

  • Cell Line Studies :
    • A study demonstrated that derivatives of thiadiazole exhibited significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of approximately 23.29 µM against MCF-7 cells after 48 hours of treatment .
    • Another research indicated that compounds with similar structures to this compound displayed cytotoxic effects on HeLa (cervical cancer) and SMMC-7721 (liver cancer) cells .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Compounds containing the thiadiazole moiety have been shown to disrupt cellular functions leading to cancer cell death .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects as well.

Research Insights

  • Broad-Spectrum Activity : Thiadiazole derivatives have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have shown inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 62.5 μg/mL to 125 μg/mL .
Microorganism MIC (μg/mL) Activity
Staphylococcus aureus62.5Moderate Activity
Escherichia coli125Moderate Activity
Candida albicans32–42Significant Antifungal Activity

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
AnticancerSignificant antiproliferative effects on MCF-7 cells; IC50 = 23.29 µM .
AntimicrobialEffective against S. aureus and E. coli; MIC values around 62.5 μg/mL .
Mechanism of ActionInduces apoptosis; inhibits cell proliferation .

Q & A

Basic Questions

Q. What are the key physicochemical properties and identification parameters for 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine?

The compound has a molecular formula of C₁₀H₁₀FN₃S (CAS: 1505610-39-8) and a molecular weight of 223.27 g/mol . It is typically synthesized with ≥95% purity, confirmed via HPLC or LC-MS . Key identifiers include the 2-fluorophenyl group attached to the thiadiazole ring and the ethanamine side chain. Structural validation via single-crystal X-ray diffraction (e.g., R factor = 0.047) can resolve bond lengths and dihedral angles between the thiadiazole and fluorophenyl rings .

Q. What is the standard synthetic route for this compound?

A general synthesis involves reacting 3-(2-fluorophenyl)propionic acid with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). The intermediate is precipitated by adjusting the pH to 8–9 with ammonia, followed by recrystallization from a DMSO/water mixture (2:1). This method yields the 1,3,4-thiadiazole core, with the ethanamine side chain introduced via subsequent functionalization .

Q. How is purity assessed during synthesis?

Purity is typically determined using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and corroborated by ¹H/¹³C-NMR to confirm the absence of byproducts like unreacted thiosemicarbazide or POCl₃ derivatives .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray studies reveal a dihedral angle of 37.3° between the thiadiazole and fluorophenyl rings, critical for understanding π-π stacking interactions in solid-state packing. Centrosymmetric dimers formed via N–H⋯N hydrogen bonds (R₂²(8) motif) further stabilize the crystal lattice . Discrepancies in reported angles (e.g., ±2°) may arise from solvent effects or polymorphism, necessitating temperature-dependent crystallography for validation .

Q. What advanced NMR techniques clarify tautomeric equilibria or electronic effects?

¹⁵N-NMR and B3LYP/6-31G * computational modeling can resolve resonance structures and tautomerism in the thiadiazole-amine system. For example, the electron-withdrawing fluorophenyl group deshields the thiadiazole N-atoms, shifting ¹⁵N signals downfield by 10–15 ppm compared to non-fluorinated analogs .

Q. How do structural modifications influence biological activity?

Substituting the 2-fluorophenyl group with 4-methoxy or 3-chloro moieties alters bioactivity. For instance, fluorophenyl derivatives exhibit enhanced sodium channel inhibition (IC₅₀ ~5 µM) due to increased lipophilicity, whereas methoxy groups improve solubility but reduce potency . Structure-activity relationship (SAR) studies should prioritize logP optimization and hydrogen-bond acceptor/donor counts .

Q. How can conflicting solubility data be reconciled?

Reported solubility in aqueous buffer (pH 7.4) ranges from 18.1 µg/mL (PubChem) to lower values in non-polar solvents. These discrepancies arise from aggregation tendencies or pH-dependent protonation of the amine group. Use dynamic light scattering (DLS) to assess nanoaggregate formation and shake-flask methods with UV detection for accurate quantification .

Q. What analytical strategies address synthetic byproducts?

Byproducts like 5-(2-fluorophenyl)-1,3,4-oxadiazole (from competing cyclization) or ethanamine-oxidized derivatives can be detected via HRMS/MS . Mitigation involves optimizing POCl₃ stoichiometry (3:1 molar ratio to acid) and inert-atmosphere reflux to prevent oxidation .

Q. Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for structurally similar analogs?

Contradictions arise from assay conditions (e.g., cell line variability) or impurity profiles . For example, residual DMSO (>0.1%) in biological assays artificially inflates cytotoxicity readings. Validate activity using orthogonal assays (e.g., electrophysiology for ion channel targets) and ensure compound purity via two independent analytical methods (e.g., HPLC + NMR) .

Q. How should researchers interpret conflicting crystallographic data?

Minor deviations in bond lengths (e.g., C–S vs. C–N) may reflect temperature-dependent lattice vibrations (e.g., 293 K vs. 100 K datasets). Use multipole refinement models to account for electron density distortions and cross-validate with DFT-optimized geometries .

Properties

IUPAC Name

1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S/c1-6(12)9-13-14-10(15-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTIWZFFDCPUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.